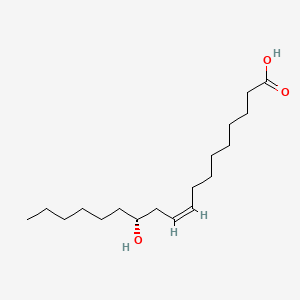

(9Z)-12-hydroxyoctadec-9-enoic acid

Description

What is Ricinoleic acid?

Ricinoleic acid, formally called 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid. It is an omega-9 unsaturated fat and an acid that is hydroxy. It is a significant component of the seed oil obtained from mature castor plant (Ricinus communisL., Euphorbiaceae) seeds or in sclerotium of ergot (Claviceps purpurea Tul., Clavicipitaceae).

The majority of the fatty acid content of castor oil is triglyceride made by ricinoleic acid. Ricinoleic acid is an ingredient in the synthesis of conjugated linoleic acid. When doses are high, it can have the ability to lax.

Ricinoleic acid is a (9Z)-12-hydroxyoctadec-9-enoic acid in which the 12-hydroxy group has R-configuration. It is an acid conjugate of ricinoleate.

The production of Ricinoleic acid

Ricinoleic acid can be produced in industries through either fractional distillation or saponification of a hydrolyzed form of castor oil. The first attempts at making the acid ricinoleic were made by Friedrich Krafft in 1888.

Uses of Ricinoleic acid

Ricinoleic acid cleavage to produce Sebacic acid ((CH2)8(CO2H)2), Sebacic acid ((CH2)8(CO2H)2) used in preparing certain nylons. The coproduct is 2-octanol.The Ricinoleic acid zinc salt is used in personal care products such as deodorants.

Biological functions of Ricinoleic acid

Ricinoleic acid has analgesic and anti-inflammatory properties.

Ricinoleic acid is a specific ingredient that activates it. EP3 prostanoid receptor of prostaglandin E2.

Ricinoleic acid is an algicide specifically designed to aid in the prevention of Cyanobacteria (formerly known as blue-green algae).

Structure

3D Structure

Properties

CAS No. |

141-22-0 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

(Z)-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |

InChI Key |

WBHHMMIMDMUBKC-XFXZXTDPSA-N |

Isomeric SMILES |

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Appearance |

Solid powder |

boiling_point |

245 °C at 10 mm Hg |

Color/Form |

Colorless to yellow viscous liquid |

density |

0.940 at 27.4 °C/4 °C |

melting_point |

5.5 °C |

Other CAS No. |

141-22-0 61789-44-4 10378-04-8 |

physical_description |

Liquid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

27925-02-6 |

shelf_life |

>2 years if stored properly |

solubility |

3.46 mg/mL at 25 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

12-D-hydroxy-9-trans-octadecenoic acid 12-hydroxy-9-octadecenic acid 12-hydroxy-9-octadecenoic acid 12-hydroxyoctadec-cis-9-enoic acid 9-octadecenoic acid, 12-hydroxy-, (9E,12R)- ricinelaidic acid ricinoleic acid ricinoleic acid, (R-(E))-isome |

vapor_pressure |

Vapor pressure: 10 mm Hg at 226 °C |

Origin of Product |

United States |

Ricinoleic Acid in Contemporary Academic Research

Significance within Oleochemical Sciences and Bio-based Material Innovation

Ricinoleic acid is a cornerstone of the oleochemical industry, primarily due to the reactivity of its three functional groups: the carboxyl group, the secondary hydroxyl group, and the point of unsaturation (a double bond). ambujasolvex.com This trifunctionality allows for a multitude of chemical modifications, making it a valuable precursor for a wide array of bio-based products and a sustainable alternative to petroleum-derived chemicals. nbinno.comdigitalpress.blog

The hydroxyl group, uncommon in most vegetable oils, is the primary driver of its versatility. nbinno.comalliancechemical.com It allows for reactions like esterification, dehydration, and alkoxylation, which are fundamental to creating specialized industrial products. ambujasolvex.commdpi.com For instance, catalytic dehydration introduces a new double bond, creating conjugated linoleic acids that are valuable in producing quick-drying coatings and varnishes with excellent color retention and flexibility. ambujasolvex.com The inherent polarity from the hydroxyl group also enhances lubricity and thermal stability, making ricinoleic acid and its derivatives highly sought after for high-performance lubricants, greases, and metalworking fluids. nbinno.comgirnarindustries.com

In the realm of bio-based material innovation, ricinoleic acid is a key building block for polymers. nbinno.com Its reactive hydroxyl group enables its incorporation into polymer backbones, leading to the synthesis of various biopolymers. It is a crucial intermediate in the production of polyurethanes, alkyd resins, and polyamides used in coatings, adhesives, and sealants. nbinno.com Furthermore, research has demonstrated its utility in synthesizing biodegradable polyesters, such as poly(ricinoleic acid) (PRA), through processes like condensation polymerization and ring-opening polymerization. researchgate.netacs.orgnih.gov These bio-polyesters are being explored for biomedical applications, including drug delivery and tissue engineering scaffolds, due to their biocompatibility. acs.orgnih.govresearchgate.net

The cleavage of ricinoleic acid at its double bond or hydroxyl group can yield other valuable chemicals. For example, oxidative cleavage produces azelaic acid and sebacic acid, which are monomers for producing nylons and other polymers. nbinno.com This positions ricinoleic acid as a critical platform chemical within the biorefinery concept, transforming a renewable resource into a portfolio of value-added products. researchgate.net

| Functional Group | Type of Reaction | Resulting Product/Application |

|---|---|---|

| Carboxyl (-COOH) | Esterification, Amidation, Saponification | Esters (emollients, plasticizers), Amides, Soaps, and Detergents ambujasolvex.com |

| Hydroxyl (-OH) | Esterification, Dehydration, Alkoxylation, Sulfation | Polyesters, Polyurethanes, Conjugated fatty acids (for coatings), Surfactants nbinno.comambujasolvex.commdpi.com |

| Double Bond (-C=C-) | Hydrogenation, Epoxidation, Oxidative Cleavage, Polymerization | 12-Hydroxystearic acid (lubricants, greases), Epoxides, Sebacic acid and Heptanoic acid (nylon precursors), various polymers ambujasolvex.comresearchgate.net |

Evolution of Ricinoleic Acid Research Paradigms

The scientific investigation of ricinoleic acid began with its identification as the active component of castor oil. Early research, dating back to the late 19th century, focused on its pharmacological properties, particularly its laxative effect, which is initiated by the hydrolysis of castor oil into ricinoleic acid in the small intestine. semanticscholar.orgcohlife.orgnih.gov For many decades, research was primarily confined to medical and pharmacological contexts, exploring its mechanisms of action on the gastrointestinal tract. semanticscholar.orgcohlife.org

The mid-20th century marked a paradigm shift as the chemical industry began to recognize the immense potential of castor oil and ricinoleic acid as a versatile, bio-based raw material. ambujasolvex.com Research pivoted towards exploring its industrial applications, driven by the unique chemical structure that set it apart from other vegetable oils. alliancechemical.com This era saw the development of fundamental chemical transformation processes, such as hydrolysis, saponification, and hydrogenation, to produce derivatives for industrial use. ambujasolvex.comwikipedia.org The Colgate-Emery process, for instance, was a high-pressure, high-temperature hydrolysis method developed for splitting fats and oils, including castor oil. jst.go.jp

In recent decades, the research paradigm has evolved further, propelled by the growing global demand for sustainable and environmentally friendly materials. digitalpress.blog Contemporary academic research is heavily focused on green chemistry principles, seeking to develop more efficient and less hazardous methods for converting ricinoleic acid. This includes the use of enzymatic hydrolysis with lipases as an alternative to chemical processes, which operates under milder conditions and offers higher selectivity. jst.go.jpmdpi.com There is also significant interest in biocatalysis and microbial conversion to produce ricinoleic acid and its derivatives. mdpi.com

The focus has also expanded from commodity chemicals to high-value, specialized materials. Modern research delves into synthesizing complex polymers with tailored properties, such as high-molecular-weight poly(ricinoleic acid) for use as biodegradable elastomers. researchgate.netrsc.org The synthesis of novel bioactive molecules, such as non-natural 1-O-alkylglycerols with antimicrobial properties, from a ricinoleic acid starting point, highlights the shift towards advanced pharmaceutical and biomedical applications. mdpi.com

Emerging Research Avenues and Scientific Challenges

Contemporary research on ricinoleic acid is exploring several innovative avenues, aiming to broaden its application spectrum and enhance its sustainability profile. One significant area is the development of advanced biomaterials. Researchers are synthesizing novel bio-based unsaturated polyesters by combining ricinoleic acid with other bio-derived monomers like itaconic acid to create materials with inherent antibacterial and anticancer properties. nih.govresearchgate.net Another frontier is the synthesis of macrolactones and estolides from ricinoleic acid, which have potential uses in lubricants, cosmetics, and as precursors for ring-opening polymerization to create functional polyesters. researchgate.netnih.govresearchgate.net

A major emerging field is the heterologous production of ricinoleic acid in engineered microorganisms. acs.org This approach aims to create a more stable and controlled supply chain, bypassing the agricultural limitations and toxicity concerns associated with the castor plant (Ricinus communis), which naturally produces the potent toxin ricin. acs.orgtaylorandfrancis.com Significant efforts are underway to engineer microbes like Starmerella bombicola to synthesize and secrete ricinoleic acid, though overcoming the cellular toxicity of the accumulated fatty acid remains a key challenge. acs.org

Despite its vast potential, the utilization of ricinoleic acid faces several scientific and logistical challenges.

Raw Material Dependency: The primary source of ricinoleic acid is the castor bean, and the market is subject to supply constraints and price volatility due to factors like adverse climatic conditions affecting crop yields. technavio.com

Toxicity of Source: The presence of ricin and other toxic allergens in the castor bean necessitates careful handling and processing, adding complexity and cost to its extraction. taylorandfrancis.com

Process Efficiency: While greener enzymatic and microbial conversion methods are being developed, challenges remain in achieving the high yields and economic viability required for large-scale industrial production compared to established chemical routes. jst.go.jpmdpi.com Research is focused on optimizing reaction conditions and developing more robust biocatalysts. mdpi.comresearchgate.net

Purification: The preparation of high-purity ricinoleic acid from hydrolyzed castor oil can be challenging, as side reactions can lead to the formation of by-products like estolides, requiring sophisticated purification methods. jst.go.jp

Future research will likely focus on overcoming these hurdles through advancements in metabolic engineering for microbial production, the discovery of more efficient catalytic systems (both chemical and biological), and the exploration of new polymeric structures and functional derivatives for high-tech applications. rsc.orgacs.org

| Emerging Research Avenue | Description | Scientific Challenges |

|---|---|---|

| Advanced Bio-polymers | Synthesis of novel polyesters, polyurethanes, and polyamides with tailored properties (e.g., antibacterial, biodegradable) for biomedical and high-performance applications. nih.govrsc.org | Controlling molecular weight and architecture; ensuring biocompatibility and non-toxicity for medical uses; achieving competitive mechanical and thermal properties. |

| Heterologous Production | Engineering microorganisms (yeast, bacteria) to produce ricinoleic acid from simple sugars, decoupling production from agriculture. acs.org | Overcoming cellular toxicity of ricinoleic acid; achieving high conversion yields; developing cost-effective downstream processing and purification. acs.org |

| Green Catalytic Processes | Utilizing enzymes (lipases) and other biocatalysts for hydrolysis, esterification, and polymerization under milder, more sustainable conditions. jst.go.jpmdpi.com | High cost and stability of enzymes; lower reaction rates compared to chemical catalysts; optimizing processes for industrial scale-up. rsc.org |

| Novel Bioactive Derivatives | Synthesizing new molecules from a ricinoleic acid backbone for pharmaceutical and cosmetic applications, leveraging its inherent bioactivity. mdpi.comnih.gov | Complex multi-step synthesis; structure-activity relationship studies; purification and characterization of novel compounds. |

Ricinoleic Acid Biosynthesis and Endogenous Metabolic Pathways

Mechanistic Elucidation of Ricinoleic Acid Biosynthesis in Ricinus communis

The castor bean is distinguished in the plant kingdom by its capacity to accumulate ricinoleic acid to levels approaching 90% of the total fatty acids in its seed triacylglycerols (TAGs). icar.org.incapes.gov.br This high-level accumulation is the result of a specialized and efficient biosynthetic pathway localized within the endoplasmic reticulum (ER) of the developing seed endosperm. scirp.org

Role of Oleate (B1233923) Δ12-Hydroxylase (FAH12) in Hydroxylation

The central enzymatic step in ricinoleic acid synthesis is the hydroxylation of oleic acid, a reaction catalyzed by the enzyme oleate Δ12-hydroxylase (FAH12). scirp.orguniprot.org This enzyme, a member of the fatty acid desaturase-like family, introduces a hydroxyl group at the 12th carbon position of an oleate molecule. researchgate.netnih.gov FAH12 is a membrane-bound enzyme located in the endoplasmic reticulum. scirp.orgnih.gov The hydroxylation reaction is a mixed-function oxidation process requiring molecular oxygen (O₂) and reducing equivalents, which are supplied by NADH. researchgate.net The enzyme utilizes cytochrome b5 as an electron donor for its catalytic activity. uniprot.orgcsic.es The gene encoding this enzyme, FAH12, has been isolated and characterized, and its expression is a prerequisite for ricinoleic acid production. scirp.org

Substrate Specificity and Position of Hydroxylation within Phosphatidylcholine

A critical feature of the FAH12 enzyme is its stringent substrate specificity. The direct substrate for hydroxylation is not free oleic acid or oleoyl-CoA, but rather oleic acid that is esterified to the sn-2 position of phosphatidylcholine (PC), a major phospholipid component of the ER membrane. oup.comnih.govportlandpress.comnih.gov This indicates that oleate is first incorporated into PC before the hydroxylation event occurs. portlandpress.com The enzyme demonstrates high specificity for oleic acid; other fatty acids such as stearic, linoleic, vaccenic, and elaidic acids are not hydroxylated. researchgate.net Positional analysis has confirmed that the resulting ricinoleic acid is found almost exclusively at the sn-2 position of the PC molecule. portlandpress.comcapes.gov.br This is in contrast to the formation of linoleate (B1235992) from oleate via desaturation, which can occur at both the sn-1 and sn-2 positions of PC. portlandpress.com

Triacylglycerol Assembly and Accumulation Mechanisms

Once synthesized on PC, ricinoleic acid must be efficiently channeled into the triacylglycerol (TAG) synthesis pathway to accumulate in oil bodies. This process involves several key steps and pathways to move the hydroxylated fatty acid from the membrane lipid pool to the storage lipid pool.

Two primary mechanisms are involved:

Acyl-CoA-dependent pathway: In this pathway, the newly synthesized ricinoleoyl moiety is first cleaved from the sn-2 position of PC. This is accomplished by a specific phospholipase A2 (PLA2) enzyme, identified as RcsPLA2α, which selectively hydrolyzes ricinoleoyl-PC but not oleoyl-PC. portlandpress.comcapes.gov.broup.com The released free ricinoleic acid is then activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA, by a long-chain acyl-CoA synthetase (LACS). nih.govportlandpress.com This ricinoleoyl-CoA can then enter the Kennedy pathway for de novo TAG synthesis. It serves as an efficient acyl donor for the acylation of glycerol-3-phosphate (G3P) and lysophosphatidic acid (LPA), catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAT), respectively. nih.govportlandpress.comcapes.gov.br Crucially, the final acylation of diacylglycerol (DAG) to TAG is catalyzed by a diacylglycerol acyltransferase (DGAT). Castor expresses a specific type-2 DGAT (RcDGAT2) that shows a preference for ricinoleoyl-containing substrates, thereby driving the selective incorporation of ricinoleic acid into TAG. nih.govaocs.org

Acyl-CoA-independent pathway: This pathway involves the direct transfer of ricinoleic acid from PC to DAG without forming a free acyl-CoA intermediate. Two key enzymes facilitate this:

Phospholipid:diacylglycerol acyltransferase (PDAT): This enzyme transfers the ricinoleoyl group from the sn-2 position of PC directly onto a DAG molecule, forming TAG. csic.esoup.com

Phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT): This enzyme catalyzes the interconversion between PC and DAG by exchanging their phosphocholine (B91661) headgroups. csic.esoup.com This reaction effectively enriches the DAG pool with ricinoleic acid, which is then available for conversion to TAG. nih.govoup.com

These interconnected pathways ensure the efficient removal of potentially membrane-disrupting ricinoleic acid from PC and its targeted accumulation in storage TAGs. nih.govoup.com

Genetic Determinants and Transcriptional Regulation in Seed Development

The high-level accumulation of ricinoleic acid is a developmentally programmed process, with gene expression tightly regulated during seed maturation. icar.org.in Transcriptome analyses of developing castor seeds have identified numerous genes involved in oil biosynthesis that are differentially expressed. nih.govnih.govcas.cz

The accumulation of ricinoleic acid begins between 20-30 days after flowering, increases steadily, and reaches its maximum level at later stages of seed development, around 40-45 days after pollination. icar.org.incas.cz This temporal pattern correlates with the expression profiles of key biosynthetic genes. Genes involved in glycolysis, which provides the initial carbon precursors for fatty acid synthesis, generally show higher expression in the early stages of seed development. nih.govnih.gov In contrast, genes involved in fatty acid synthesis and TAG assembly, including FAH12, are highly expressed during the middle and late stages of development, coinciding with the period of rapid oil accumulation. nih.govnih.govcas.cz

Several master transcriptional regulators that control oil biosynthesis have been identified, including WRI1, LEC1, ABI3, RcbZIP67, MYB, and ERF transcription factors. nih.govnih.gov These regulators orchestrate the expression of a suite of genes responsible for everything from sugar transport into the seed to the final packaging of TAGs into oil droplets, ensuring a coordinated flux of carbon toward ricinoleic acid-rich oil. nih.govnih.gov Studies on the RcFAH12 promoter have confirmed its seed-specific activity, further highlighting the tissue-specific and developmental control of ricinoleic acid synthesis. mdpi.com

Comparative Analysis of Ricinoleic Acid Biosynthesis Across Diverse Plant Species

While Ricinus communis is the most prolific producer of ricinoleic acid, this unusual fatty acid is also found in other species, albeit typically at lower concentrations. Attempts to engineer high-level ricinoleic acid production in other plants by introducing the castor FAH12 gene have provided significant insights.

When FAH12 is expressed in model plants like Arabidopsis thaliana or tobacco, the accumulation of ricinoleic acid in seed oil is limited, generally not exceeding 17%. nih.govoup.comhep.com.cn This demonstrates that the hydroxylase enzyme alone is insufficient to replicate the high yields seen in castor. researchgate.net The limitation is largely due to the absence of the efficient downstream channeling mechanisms that exist in castor, such as the specialized acyltransferases (e.g., RcDGAT2, RcPDAT) and phospholipases (RcsPLA2α) that are adapted to handle hydroxylated fatty acids. csic.esoup.com

Other plant species naturally produce ricinoleic acid or structurally related hydroxy fatty acids (HFAs).

Hiptage benghalensis is another species that accumulates a high percentage (~80%) of ricinoleic acid in its seed oil, suggesting it possesses a similarly efficient biosynthetic and channeling system. nih.gov

Lesquerella fendleri (now Physaria fendleri) produces lesquerolic acid (14-hydroxy-eicos-11-enoic acid), which is synthesized by the hydroxylation of oleic acid to ricinoleic acid, followed by the elongation of the carbon chain. csic.esmdpi.com

The fungus Claviceps purpurea also synthesizes ricinoleic acid, and studies suggest a biosynthetic mechanism that is fundamentally similar to that in Ricinus communis, involving direct hydroxylation of oleate. acs.org

These comparative analyses underscore that high-level HFA accumulation is a complex trait requiring the coordinated action of multiple co-evolved genes. hep.com.cn

Molecular Regulation of Ricinoleic Acid Flux and Content

The molecular regulation of ricinoleic acid content hinges on controlling the metabolic flux through the biosynthetic pathway, from initial synthesis on PC to final deposition in TAG. The key control points are the expression of the FAH12 gene and the efficiency of the subsequent acyl-trafficking pathways.

Efforts to increase ricinoleic acid content in transgenic plants have focused on co-expressing the castor FAH12 gene with other key castor genes. This strategy aims to replicate the native castor machinery in a heterologous system.

Co-expression of FAH12 with the castor DGAT2 significantly increases ricinoleic acid levels in transgenic Arabidopsis, raising the content from ~17% to nearly 30%. nih.gov

Similarly, co-expression of castor PDAT or PDCT with FAH12 enhances the channeling of ricinoleic acid from PC into the TAG pool, leading to higher accumulation levels. oup.comnih.govoup.com

The activity of phospholipases, such as RcsPLA2α, represents another critical regulatory point by controlling the rate at which ricinoleic acid is removed from membrane lipids for incorporation into TAGs. oup.com

Ultimately, the flux and final content of ricinoleic acid are determined by the interplay between its synthesis on PC by FAH12 and the kinetic efficiency of the various acyltransferases (LPAT, DGAT, PDAT) and phospholipases that process ricinoleoyl-containing lipid intermediates. nih.govaocs.org The high efficiency of the castor system is a result of the co-evolution of these enzymes to specifically recognize and metabolize this unique hydroxylated fatty acid. hep.com.cn

Gene Expression Profiling and Proteomic Investigations of Lipid Metabolism Enzymes

The biosynthesis of ricinoleic acid is a highly regulated process involving the differential expression of a suite of genes. nih.gov Transcriptome analyses of developing castor bean seeds have been instrumental in identifying genes that are significantly upregulated during the stages of rapid oil accumulation. cas.cz

Studies have shown that the expression of numerous genes involved in fatty acid synthesis and triacylglycerol (TAG) assembly increases concomitantly with the accumulation of ricinoleic acid and TAG in developing castor seeds. nih.gov These genes, however, exhibit varied temporal expression patterns and induction levels, ranging from 4-fold to an astounding 43,000-fold increase. nih.gov Clustering analysis of gene expression data has revealed distinct temporal patterns, categorizing genes into groups with specific roles in fatty acid biosynthesis and transport. nih.gov For instance, some genes display a moderate, steady increase in expression, while others show a more pronounced linear or bell-shaped pattern during seed development. nih.gov

Key genes identified through expression profiling include those encoding enzymes central to the Kennedy pathway, such as glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), phosphatidic acid phosphatase (PAP), and diacylglycerol acyltransferase (DGAT). cas.cz Furthermore, genes for long-chain acyl-CoA synthetase (LACS) and acyl-CoA-binding protein (ACBP) are also crucial. cas.cz

Proteomic investigations have complemented these genomic studies by providing a direct window into the protein landscape of developing castor seeds. Using techniques like isotopic and isobaric labeling for quantitative mass spectrometry, researchers have identified a vast number of proteins, significantly expanding the known proteome of this system. acs.org These studies have elucidated the deposition patterns of proteins involved in fatty acid metabolism, confirming the upregulation of key enzymes during oil synthesis. acs.org Proteomic analysis of isolated organelles like plastids, mitochondria, and peroxisomes has further refined our understanding of the metabolic interplay required for ricinoleic acid metabolism. nih.govfrontiersin.org For example, proteomic data has helped to assign identified proteins to specific enzymatic steps in the degradation of ricinoleic acid, a process involving both peroxisomes and mitochondria. nih.gov

A notable finding from gene expression studies is the differential expression of the oleate Δ12-hydroxylase (FAH12) gene, which is directly responsible for converting oleic acid to ricinoleic acid. scirp.orgresearchgate.net In high oil-producing castor cultivars, this gene is expressed earlier in seed development, suggesting its role as a key determinant of high ricinoleic acid content. researchgate.net

Table 1: Key Genes Involved in Ricinoleic Acid Biosynthesis and Their Expression Patterns

| Gene/Enzyme | Function | Expression Pattern during Seed Development |

|---|---|---|

| Oleate Δ12-hydroxylase (FAH12) | Catalyzes the hydroxylation of oleic acid to form ricinoleic acid. scirp.org | Highly expressed during rapid oil accumulation; earlier expression in high-yield cultivars. nih.govresearchgate.net |

| Diacylglycerol acyltransferase (DGAT) | Catalyzes the final step in TAG synthesis. cas.cz | Expression increases during seed development, with specific isoforms showing distinct patterns. nih.gov |

| Glycerol-3-phosphate acyltransferase (GPAT) | First acylation step in the Kennedy pathway. cas.cz | Upregulated during seed development. cas.cz |

| Lysophosphatidic acid acyltransferase (LPAAT) | Second acylation step in the Kennedy pathway. cas.cz | Upregulated during seed development. cas.cznih.gov |

| Phosphatidic acid phosphatase (PAP) | Converts phosphatidic acid to diacylglycerol. cas.cz | Expression correlates with TAG accumulation. cas.cz |

| Long-chain acyl-CoA synthetase (LACS) | Activates fatty acids to their CoA esters. cas.cz | Upregulated during oil synthesis. cas.cz |

| Acyl-CoA-binding protein (ACBP) | Binds and transports acyl-CoA molecules. cas.cz | Expression increases during seed development. cas.cz |

| Phospholipid:diacylglycerol acyltransferase (PDAT) | Transfers an acyl group from a phospholipid to DAG. frontiersin.org | Specific isoforms are upregulated during seed development. frontiersin.org |

Post-Translational Modification and Enzyme Activity Regulation

The activity of enzymes involved in ricinoleic acid biosynthesis is not solely dependent on gene expression levels; it is also finely tuned by post-translational modifications (PTMs) and other regulatory mechanisms. These modifications can rapidly alter an enzyme's catalytic efficiency, substrate specificity, and stability, providing a dynamic layer of control over the metabolic flux.

One of the key enzymes, oleoyl-12-hydroxylase (FAH12), is known to be inhibited by oleoyloxyethyl phosphocholine, indicating a form of product feedback inhibition that can regulate its activity. uniprot.org The enzyme's activity is also sensitive to environmental factors, with an optimal pH of 6.3 and an optimal temperature of 22.5 degrees Celsius. uniprot.org

Phosphorylation is a widespread PTM that plays a crucial role in regulating metabolic pathways. In the context of the broader carbon metabolism that supports fatty acid synthesis in castor seeds, phosphoenolpyruvate (B93156) carboxylase (PEPC) isozymes are subject to regulatory phosphorylation. researchgate.netoup.com For instance, the plant-type PEPC (PTPC) in castor oil seeds is activated by phosphorylation at a specific serine residue (Ser-11) during endosperm development. researchgate.net Conversely, dephosphorylation and subsequent monoubiquitination of PTPC occur in response to changes in photosynthate supply, highlighting the intricate control exerted by these PTMs. researchgate.net While not directly acting on ricinoleic acid synthesis enzymes, the regulation of central metabolic enzymes like PEPC influences the availability of precursors for fatty acid production.

The degradation of enzymes also represents a form of post-translational regulation. For example, the level of active diacylglycerol acyltransferase (DGAT) protein is regulated by proteases in germinating castor seedlings, directly impacting the rate of TAG synthesis. researchgate.net

While direct evidence for PTMs on many specific enzymes in the ricinoleic acid pathway is still emerging, the established regulatory mechanisms in related lipid metabolic pathways strongly suggest their importance. The complex interplay of gene expression and post-translational modifications ensures that the synthesis and channeling of ricinoleic acid are tightly controlled to meet the developmental needs of the castor seed.

Role of Specific Acyltransferases and Phospholipases in Ricinoleate (B1264116) Channeling

The efficient incorporation of the unusual hydroxy fatty acid, ricinoleic acid, into triacylglycerols (TAGs) is a critical aspect of its high accumulation in castor seeds. This process, termed channeling, relies on the specific actions of various acyltransferases and phospholipases that guide ricinoleate from its site of synthesis on phosphatidylcholine (PC) into the final TAG molecule.

Acyltransferases:

Several types of acyltransferases play pivotal roles in this pathway. After its synthesis on PC, ricinoleic acid must be moved into the acyl-CoA pool or directly to diacylglycerol (DAG) for incorporation into TAG.

Lysophosphatidic Acid Acyltransferase (LPAT): This enzyme catalyzes the acylation of lysophosphatidic acid (LPA) to form phosphatidic acid (PA). mdpi.com Studies have characterized different LPAT isoforms in castor. One isoform, RcLPAT2, shows a preference for ricinoleoyl-CoA when ricinoleoyl-LPA is the acceptor, suggesting a role in incorporating ricinoleic acid into the glycerol (B35011) backbone early in the Kennedy pathway. nih.gov Another isoform, however, displays a broader specificity. nih.gov The expression of specific castor LPATs in other oilseeds has been shown to enhance the ricinoleic acid content in their TAGs. mdpi.com

Diacylglycerol Acyltransferase (DGAT): This enzyme carries out the final step of TAG synthesis, esterifying a fatty acid from the acyl-CoA pool to the sn-3 position of DAG. nih.gov Castor possesses multiple DGAT isoforms, and notably, RcDGAT2 has been shown to have a strong preference for DAG substrates containing ricinoleic acid. researchgate.net When co-expressed with the fatty acid hydroxylase in transgenic plants, RcDGAT2 dramatically increases the accumulation of ricinoleic acid in the seed oil, highlighting its critical role in pulling ricinoleate into TAG. nih.govresearchgate.net This suggests that the endogenous DGATs in many plants are not efficient at utilizing ricinoleoyl-containing substrates, which is a major bottleneck for producing high levels of ricinoleic acid in non-native systems. nih.gov

Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme provides an alternative, acyl-CoA-independent route for TAG synthesis by transferring a fatty acid directly from a phospholipid, such as PC, to DAG. frontiersin.org In castor, specific PDAT isoforms are responsible for the selective transfer of ricinoleoyl groups from PC to DAG. frontiersin.org This is a crucial mechanism for removing the unusual fatty acid from the membrane lipid (PC) and sequestering it into the storage lipid (TAG). frontiersin.org Co-expression of castor PDAT with the hydroxylase in transgenic systems has also led to increased ricinoleic acid levels in the seed oil. frontiersin.org

Phospholipases:

Phospholipases are enzymes that hydrolyze phospholipids (B1166683) and are also implicated in the channeling of ricinoleic acid. wikipedia.org

Phospholipase A2 (PLA2): This class of enzymes cleaves the fatty acid at the sn-2 position of a phospholipid. wikipedia.orgmdpi.com Ricinoleic acid can be cleaved from PC by a PLA2, releasing it as a free fatty acid. nih.gov It is then activated to ricinoleoyl-CoA by a long-chain acyl-CoA synthetase (LACS) before it can be used by the acyl-CoA-dependent acyltransferases of the Kennedy pathway. nih.gov

Phospholipase C (PLC) and Phospholipase D (PLD): These enzymes can also contribute to the channeling of ricinoleic acid. PLC can release a DAG molecule directly from PC. nih.gov PLD hydrolyzes PC to produce phosphatidic acid, which can then be converted to DAG by phosphatidic acid phosphatase. nih.gov A specific PLD isoform in castor, RcPLD9, has been shown to facilitate the channeling of ricinoleic acid from PC to DAG for its subsequent incorporation into TAG. nih.gov

The synergistic action of these specific acyltransferases and phospholipases creates an efficient metabolic network that channels ricinoleic acid from its site of synthesis on membrane lipids into the neutral storage lipid pool, enabling its accumulation to levels exceeding 90% in castor seed oil. researchgate.net

Metabolic Engineering and Heterologous Biosynthesis of Ricinoleic Acid

Strategies for Enhanced Ricinoleic Acid Production in Engineered Plants

Efforts to produce ricinoleic acid in non-native plant species, particularly temperate oilseed crops, focus on transferring and optimizing the castor bean's biosynthetic machinery.

The biosynthesis of ricinoleic acid in castor bean begins with the hydroxylation of oleic acid (18:1) at the 12th carbon position. This reaction is primarily catalyzed by the oleate (B1233923) Δ12-hydroxylase, also known as fatty acid hydroxylase 12 (FAH12), which is located in the endoplasmic reticulum (ER) membrane. nih.govscirp.orguniprot.org The Ricinus communis FAH12 (RcFAH12) enzyme acts on oleic acid moieties esterified to the sn-2 position of phosphatidylcholine (PC). nih.govuniprot.org

Initial attempts to express RcFAH12 in model plants like Arabidopsis thaliana resulted in very low levels of ricinoleic acid accumulation, typically around 17% of total hydroxy fatty acids (HFAs) in seed oil. nih.govnih.govresearchgate.net This limited success indicated that the hydroxylase alone was not sufficient for high-level production, suggesting the need for additional auxiliary enzymes to efficiently channel the newly synthesized ricinoleic acid into storage lipids. scirp.orgresearchgate.net

Another important hydroxylase identified is Claviceps purpurea FAH12 (CpFAH12), which has been shown to possess a bifunctional hydroxylation/desaturation activity. aidic.it

In castor beans, ricinoleic acid is primarily accumulated in triacylglycerol (TAG), the main storage lipid in seeds. oup.comnih.gov The incorporation of ricinoleic acid into TAG involves several acyltransferases of the Kennedy pathway, including glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAT), and diacylglycerol acyltransferase (DGAT). nih.govmdpi.comnih.gov

Research has demonstrated that co-expression of specific acyltransferases, alongside the hydroxylase, can significantly enhance ricinoleic acid accumulation in engineered plants. For instance, the Ricinus communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2) plays a crucial role. When RcDGAT2 was co-expressed with RcFAH12 in Arabidopsis, the HFA content increased from 17% to nearly 30% of total fatty acids. nih.govscirp.orgresearchgate.net RcDGAT2 exhibits a strong preference for acyl-coenzyme A and diacylglycerol substrates containing HFAs, effectively channeling ricinoleic acid into TAG. nih.gov

Another key enzyme is phospholipid:diacylglycerol acyltransferase (PDAT), particularly RcPDAT1-2 from castor bean. This enzyme is involved in an "editing" mechanism that transfers ricinoleic acid from phospholipids (B1166683), where it is synthesized, to TAGs for storage. oup.comresearchgate.net Overexpression of RcPDAT1-2 has been shown to increase total HFA accumulation up to 25% in transgenic Arabidopsis seeds. oup.comresearchgate.net Similarly, the phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT), encoded by the ROD1 locus, facilitates the interconversion between diacylglycerol (DAG) and PC, promoting the flux of fatty acids through PC, which is the site of desaturation and modification, thereby enriching modified fatty acids in DAG and subsequently in TAG. mdpi.comhep.com.cn

The following table summarizes the impact of key enzymes on ricinoleic acid accumulation in engineered plants:

| Enzyme | Source | Host Plant | Effect on Ricinoleic Acid/HFA Content | Reference |

| RcFAH12 | R. communis | Arabidopsis | Up to 17% HFA | nih.govresearchgate.net |

| RcFAH12 + RcDGAT2 | R. communis | Arabidopsis | Increased HFA from 17% to ~30% | nih.govresearchgate.net |

| RcFAH12 + RcPDAT1-2 | R. communis | Arabidopsis | Increased HFA up to 25% | oup.comresearchgate.net |

| RcFAH12 + RcDGAT2 + RcPDCT | R. communis | Arabidopsis | Increased ricinoleate (B1264116) from 25% to 28.5% | researchgate.net |

| RcLPAT2 (at sn-2 position) | R. communis | Lesquerella | Increased 18:1OH from 2% to 14-17% | nih.govmdpi.com |

Despite advancements, achieving commercially viable levels of ricinoleic acid in transgenic plants remains a challenge. nih.gov The primary limitations include the relatively low yields compared to castor bean, and the potential toxicity of intracellularly accumulated ricinoleic acid to the host cells. acs.orgnih.govresearchgate.net In non-native hosts, the efficient channeling of ricinoleic acid from its synthesis site (PC in ER) into storage TAGs is crucial. oup.comresearchgate.net

Strategies to overcome these limitations include the co-expression of multiple genes involved in the entire fatty acid and TAG biosynthesis pathway, not just the hydroxylase. nih.govresearchgate.net Manipulating lipid storage mechanisms, such as the size and composition of lipid droplets, also presents a promising avenue. For instance, overexpression of the Seipin1 protein in a hydroxylase-expressing Arabidopsis line led to a 62% increase in seed HFA and a proportional increase in total oil, demonstrating a novel strategy for enhancing specialized seed oil accumulation. nih.gov

Microbial Cell Factories for Ricinoleic Acid Production

Microorganisms offer a promising alternative for ricinoleic acid production due to their rapid growth, ease of genetic manipulation, and ability to utilize diverse carbon sources. acs.orgnih.govfrontiersin.org

Oleaginous yeasts are particularly attractive hosts for fatty acid production due to their natural capacity to accumulate high levels of lipids. frontiersin.org

Pichia pastoris : Metabolic engineering in Pichia pastoris has employed a "push" (synthesis) and "pull" (assembly) strategy. Co-expression of Claviceps purpurea fatty acid hydroxylase (CpFAH) for ricinoleic acid synthesis and Claviceps purpurea diacylglycerol acyltransferase 1 (CpDGAT1) for its assembly into TAG has shown success. In a haploid mutant strain defective in Δ12 desaturase activity, ricinoleic acid levels could reach approximately 56% of total fatty acids. researchgate.netnih.govnih.gov

Table 2: Ricinoleic Acid Production in Engineered Pichia pastoris

| Engineered Strain | Key Genes Expressed/Modified | Ricinoleic Acid Content (% of total fatty acids) | Reference |

| Wild-type diploid | CpFAH + CpDGAT1 | Higher than CpFAH alone | researchgate.netnih.gov |

| Haploid mutant (Δ12 desaturase defective) | CpFAH + CpDGAT1 | ~56% (at day 3) | researchgate.netnih.govnih.gov |

Yarrowia lipolytica : This oleaginous yeast has been extensively engineered for ricinoleic acid production. Strategies include the overexpression of CpFAH12 (from Claviceps purpurea) and native Yarrowia lipolytica acyltransferases, such as Lro1p. frontiersin.orgnih.govfao.org Engineered strains have achieved ricinoleic acid accumulation up to 43% of total lipids and over 60 mg/g of cell dry weight. nih.govfao.org Further enhancements involve deleting genes related to fatty acid degradation (e.g., MEF1 and PEX10) and oleic acid desaturation (e.g., FAD2) to redirect metabolic flux towards ricinoleic acid synthesis. nih.gov To mitigate the toxicity of intracellularly accumulated ricinoleic acid, strategies like inducing secretion via agents such as Triton X-100 have been employed, leading to increased free ricinoleic acid production (e.g., 2.061 g/L). nih.gov

Table 3: Ricinoleic Acid Production in Engineered Yarrowia lipolytica

| Engineered Strain | Key Genes Expressed/Modified | Ricinoleic Acid Content/Titer | Reference |

| Δβ-oxidation, ΔTAG acyltransferases, ΔFad2 | RcFAH12 | 7% of total lipids | nih.govfao.org |

| Δβ-oxidation, ΔTAG acyltransferases, ΔFad2 | CpFAH12 | 29% of total lipids | nih.govfao.org |

| Δβ-oxidation, ΔTAG acyltransferases, ΔFad2 | 2x CpFAH12 | 35% of total lipids | nih.govfao.org |

| Δβ-oxidation, ΔTAG acyltransferases, ΔFad2 | CpFAH12 + Lro1p | 43% of total lipids, >60 mg/g CDW | frontiersin.orgnih.govfao.org |

| Engineered strain (JHYL-R146) | CpFAH12 overexpression, MEF1/PEX10/FAD2 deletion | 2.061 g/L free RA (with Triton X-100) | nih.gov |

Starmerella bombicola : This industrial yeast strain, known for producing sophorolipids, has been engineered to produce ricinoleic acid. By modifying its native sophorolipid (B1247395) production pathway, synthesized ricinoleic acid can be bound with sophorolipid and secreted out of the cell, thereby circumventing intracellular toxicity. Subsequent acid hydrolysis can then recover the ricinoleic acid. An engineered S. bombicola strain expressing a codon-optimized oleate hydroxylase from Claviceps purpurea achieved a production titer of approximately 2.96 g/L of ricinoleic acid. acs.orgnih.gov

Table 4: Ricinoleic Acid Production in Engineered Starmerella bombicola

| Engineered Strain | Key Genes Expressed/Modified | Ricinoleic Acid Production Titer | Reference |

| Engineered S. bombicola | Codon-optimized C. purpurea oleate hydroxylase; sophorolipid pathway engineering | ~2.96 g/L (as sophorolipid intermediate) | acs.orgnih.gov |

| S. bombicola NRRL Y-17069 | Grown on castor oil and glycerol (B35011) | 24.5 ± 0.25 g/L sophorolipids (batch), 40.24 ± 0.76 g/L (fed-batch) | jst.go.jpresearchgate.net |

Microbial conversion offers a cleaner and greener approach to ricinoleic acid production, particularly from existing vegetable oils. procurementresource.comdntb.gov.uamdpi.com

Aspergillus flavus : Fungal strains like Aspergillus flavus BU22S have been utilized for the biotransformation of castor oil into ricinoleic acid through hydrolysis in the presence of calcium ions. procurementresource.comdntb.gov.uamdpi.com Bench-scale studies have demonstrated the effectiveness of this strain in converting castor oil, with yields reaching 21.67 g/kg of total oil in batch culture and 46.77 g/kg in fed-batch culture. dntb.gov.ua

Other Bacterial Systems : Beyond direct synthesis, bacteria are engineered for the biotransformation of ricinoleic acid into other valuable hydroxylated fatty acids or derivatives. Escherichia coli has been metabolically engineered to produce hydroxy fatty acids directly from glucose. This involves co-expression of acetyl-CoA carboxylase (ACCase) and a thioesterase ('TesA), coupled with the knockout of endogenous acyl-CoA synthetase (FadD), followed by the introduction of fatty acid hydroxylases (e.g., CYP102A1 from Bacillus megaterium). This approach has yielded up to 548 mg/L of HFAs in fed-batch fermentation, with the HFAs primarily consisting of 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, 10-hydroxyhexadecanoic acid, and 12-hydroxyoctadecanoic acid. unl.edu

Furthermore, ricinoleic acid can serve as a substrate for producing other industrially important chemicals. Engineered Escherichia coli strains, incorporating enzymes like Baeyer-Villiger monooxygenases (BVMOs) from Pseudomonas putida and alcohol dehydrogenases from Micrococcus luteus, can biotransform ricinoleic acid into compounds such as n-heptanoic acid and 11-hydroxyundec-9-enoic acid, a precursor for polyamide-11. plos.orgresearchgate.netresearchgate.netnih.gov Large-scale biotransformation processes have achieved significant titers, for example, over 70 mM (21.9 g/L) of the ester (Z)-11-(heptanoyloxy)undec-9-enoic acid from ricinoleic acid in a 70 L bioreactor. nih.gov

Table 5: Ricinoleic Acid Biotransformation in Microbial Systems

| Microorganism/Enzyme | Substrate | Product(s) | Yield/Titer | Reference |

| Aspergillus flavus BU22S | Castor oil | Ricinoleic acid | 46.77 g/kg total oil (fed-batch) | dntb.gov.ua |

| E. coli (engineered) | Glucose | Various HFAs | 548 mg/L (fed-batch) | unl.edu |

| E. coli (engineered with BVMO, ADH) | Ricinoleic acid | (Z)-11-(heptanoyloxy)undec-9-enoic acid | >70 mM (21.9 g/L) in 70L bioreactor | nih.gov |

Optimization of Fermentation Parameters for Increased Titer and Yield

Optimizing fermentation parameters is crucial for enhancing the titer and yield of ricinoleic acid in microbial biosynthesis. Researchers employ various methodologies, such as Response Surface Methodology (RSM), to identify optimal conditions. dsmz.de

One study investigated the biotransformation of castor oil into ricinoleic acid using Aspergillus flavus BU22S. Through RSM, it was determined that lower concentrations of oil, glucose, and calcium chloride were beneficial for increasing ricinoleic acid yield and minimizing oil loss. dsmz.de

Comparative studies between batch and fed-batch cultures have demonstrated the significant impact of cultivation strategies on yield. For Aspergillus flavus BU22S, a batch culture yielded 21.67 g/kg of total oil. In contrast, a fed-batch culture, particularly in the absence of an external air supply, significantly improved the yield to 46.77 g/kg of total oil, while also reducing oil loss to 12%. dsmz.de However, maintaining optimal pH is critical, as a drop in pH from 6.01 to 3.7 during a fed-batch study resulted in a lower ricinoleic acid yield of 16.7 g/kg of total oil. dsmz.de

Another notable achievement in heterologous production involves Starmerella bombicola. This yeast strain, engineered to express the codon-optimized oleate hydroxylase-encoding gene (ohyCp) from the ergot fungus Claviceps purpurea, achieved a record ricinoleic acid production titer of approximately 2.96 g/L (2960 mg/L) at 188 hours. This represents the highest reported titer for extracellular secretion of ricinoleic acid. dsmz.de Further improvements in productivity and yield for S. bombicola are anticipated through strategies such as medium optimization, fed-batch cultivation, enzyme engineering, and continuous production and separation. dsmz.de

The following table summarizes key findings on fermentation parameters and their impact on ricinoleic acid production:

Table 1: Impact of Fermentation Parameters on Ricinoleic Acid Yield

| Microbial Host | Substrate | Cultivation Mode | Key Parameters Optimized | Ricinoleic Acid Yield / Titer | Oil Loss | Reference |

| Aspergillus flavus BU22S | Castor oil | Batch Culture | Oil, Glucose, Calcium Chloride concentrations (RSM) | 21.67 g/kg total oil | 48.57% | dsmz.de |

| Aspergillus flavus BU22S | Castor oil | Fed-Batch Culture | Oil, Glucose, Calcium Chloride concentrations (RSM) | 46.77 g/kg total oil | 12% | dsmz.de |

| Aspergillus flavus BU22S | Castor oil | Fed-Batch Culture | pH drop (from 6.01 to 3.7) | 16.7 g/kg total oil | - | dsmz.de |

| Starmerella bombicola | Oleic acid | - | Codon-optimized ohyCp gene expression | 2.96 g/L (2960 mg/L) | - | dsmz.de |

Strategies for Mitigating Intracellular Accumulation and Toxicity in Microbial Hosts

A significant challenge in the heterologous production of ricinoleic acid in microorganisms is its intracellular accumulation, which can lead to toxicity and limit production yields. dsmz.de Several metabolic engineering strategies have been explored to mitigate this issue.

One primary strategy involves engineering the microbial host to secrete ricinoleic acid, thereby reducing its intracellular concentration and associated toxicity. For instance, Schizosaccharomyces pombe has been successfully engineered to secrete ricinoleic acid. scilit.com

Another approach focuses on channeling the synthesized ricinoleic acid into less toxic storage forms, such as triacylglycerols (TAGs), which can be accumulated in lipid droplets. In Yarrowia lipolytica, co-expression of CpFAH12 (an oleate hydroxylase) and PDAT (phospholipid:diacylglycerol acyltransferase) allowed for the accumulation of ricinoleic acid up to 43% of total lipids, or over 60 mg/g dry cell weight. scilit.com This highlights the importance of directing fatty acid synthesis towards storage lipids to alleviate free fatty acid toxicity.

General metabolic engineering strategies applicable to enhancing lipid production and potentially mitigating toxicity of fatty acids like ricinoleic acid include:

Improving Energy Supply : Enhancing the supply of cofactors like NADPH and ATP through pathway engineering is crucial for efficient fatty acid synthesis. scilit.com

Inhibiting Lipid Degradation : Deleting genes involved in fatty acid consumption pathways, such as the β-oxidation pathway, can prevent the breakdown of synthesized ricinoleic acid and its precursors, leading to higher accumulation. scilit.comfishersci.ca

Enhancing TAG Synthesis : Overexpressing acyl-transferases, including lysophosphatidate acyltransferase (LPAT) and diacylglycerol acyltransferase (DGAT), promotes the conversion of fatty acids into TAGs, which are stored in lipid droplets and are less toxic than free fatty acids. scilit.comfishersci.ca

Promoting Lipid Droplet Biogenesis and Stability : Strategies that enhance the formation and stability of lipid droplets can provide more storage capacity for synthesized lipids. scilit.com

Beyond genetic modifications, integrating bioconversion processes with continuous product recovery systems can effectively reduce the intracellular accumulation of potentially toxic bioproducts. wikipedia.org Furthermore, developing efficient extraction tactics is essential for recovering intracellularly accumulated products. wikipedia.org Despite these advancements, the permeability of the plasma membrane for secreting heterologous products remains a challenge in some microbial hosts like Y. lipolytica. wikipedia.org

Synthetic Chemistry and Derivatization Approaches for Ricinoleic Acid

Catalytic Esterification and Transesterification Reactions

The carboxyl group of ricinoleic acid is a primary site for esterification and transesterification reactions, which are fundamental processes for producing various commercially significant compounds. ambujasolvex.com

Synthesis of Alkyl Ricinoleates and Biofuel Applications

Alkyl ricinoleates, primarily methyl and ethyl esters, are synthesized through the esterification of ricinoleic acid or the transesterification of castor oil. nih.govudsm.ac.tz These reactions are typically catalyzed by acids or bases. Homogeneous alkaline catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used, with optimal conditions often involving catalyst concentrations of 0.5-1.5 wt% and methanol-to-oil molar ratios ranging from 6:1 to 12:1. ambujasolvex.com The presence of the hydroxyl group in ricinoleic acid enhances its miscibility with alcohol, allowing for efficient transesterification even at lower temperatures (30-40°C). ambujasolvex.comencyclopedia.pub

The production of biodiesel from castor oil via transesterification is a significant application of this chemistry. ambujasolvex.comambujasolvex.com The resulting fatty acid methyl esters (FAMEs), predominantly methyl ricinoleate (B1264116), constitute the biodiesel. ambujasolvex.com Studies have shown that under optimized conditions, high conversion rates of ricinoleic acid to its methyl ester can be achieved. For instance, at 122°F (50°C), a 94.26% conversion of ricinoleic acid has been reported. unal.edu.co The use of non-edible castor oil for biodiesel production is advantageous as it does not compete with food crops. encyclopedia.pub

| Catalyst Type | Catalyst Example | Typical Concentration | Reaction Temperature (°C) | Methanol (B129727):Oil Molar Ratio | Reference |

| Homogeneous Alkaline | Sodium Hydroxide (NaOH) | 0.5-1.5 wt% | 30-65 | 6:1 to 12:1 | ambujasolvex.com |

| Homogeneous Alkaline | Potassium Hydroxide (KOH) | 0.5-1.5 wt% | 30-65 | 6:1 to 12:1 | ambujasolvex.com |

| Homogeneous Alkaline | Sodium Ethoxide | Not Specified | 30 | Not Specified | nih.gov |

| Heterogeneous Acid | Sulfated Zirconia | Not Specified | 65-118 | Not Specified | udsm.ac.tzajol.info |

Estolide Formation via Intermolecular Esterification and Catalytic Systems

The presence of both a carboxylic acid and a hydroxyl group in the same molecule allows ricinoleic acid to undergo intermolecular esterification to form estolides, which are oligomeric fatty acids. beilstein-journals.org This reaction involves the esterification of the hydroxyl group of one ricinoleic acid molecule with the carboxylic acid group of another. beilstein-journals.org The formation of estolides can be catalyzed by various acids, including strong mineral acids like sulfuric acid and perchloric acid, as well as Brønsted acidic ionic liquids. beilstein-journals.orgresearchgate.net

The synthesis of estolides is often carried out at elevated temperatures and under vacuum to remove the water generated during the reaction, thereby driving the equilibrium towards product formation. beilstein-journals.org For example, using a Brønsted acidic ionic liquid catalyst, the reaction can be performed at 190°C under a vacuum of 50 kPa. beilstein-journals.org The resulting estolides have applications as biolubricants and in cosmetic formulations, with the desired properties often dependent on the degree of oligomerization. beilstein-journals.orgdigitalxplore.org Enzymatic catalysis, using lipases, offers a milder alternative for estolide synthesis, potentially avoiding the harsh conditions and side reactions associated with strong acid catalysis. researchgate.netmdpi.com

Functional Group Transformations at the Hydroxyl Group (C-12)

The secondary hydroxyl group at the C-12 position of ricinoleic acid is a key site for a variety of functional group transformations, leading to the synthesis of numerous derivatives with tailored properties. nih.govalliancechemical.com

Dehydration Pathways and Production of Unsaturated Derivatives

Dehydration of ricinoleic acid involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon, resulting in the formation of a new double bond. ambujasolvex.comacs.org This process yields a mixture of isomers of linoleic acid (9,11- and 9,12-octadecadienoic acid). acs.org The resulting dehydrated castor oil (DCO) possesses drying properties, making it valuable in the production of coatings, varnishes, and paints. ambujasolvex.comgoogle.com The dehydration reaction is typically carried out at high temperatures, often in the presence of a catalyst. google.com The degree of dehydration can be monitored by measuring changes in physical properties such as hydroxyl value, iodine value, and viscosity. acs.org

Etherification, Halogenation, and Alkoxylation Strategies

The hydroxyl group of ricinoleic acid can be converted into an ether through etherification reactions. jst.go.jpmdpi.com Alkoxylation, a specific type of etherification, involves the reaction with epoxides to introduce polyether chains. nih.govalliancechemical.comjst.go.jp

Halogenation of the hydroxyl group can also be achieved, leading to the formation of halogenated derivatives. jst.go.jptandfonline.com For instance, brominated, iodinated, and chlorinated analogs of ricinoleic acid derivatives have been synthesized. tandfonline.com These transformations open up pathways to a variety of new compounds with potentially unique chemical and physical properties.

Synthesis of 1-O-Alkylglycerol Derivatives

Ricinoleic acid serves as a starting material for the synthesis of novel 1-O-alkylglycerol (AKG) derivatives. mdpi.comresearchgate.net The synthetic route involves several steps, including the modification of the hydroxyl group at the C-12 position. mdpi.com For example, a series of substituted 1-O-alkylglycerols containing methoxy, gem-difluoro, azide, and hydroxy groups at the 12-position of the alkyl chain have been synthesized from ricinoleic acid. mdpi.comresearchgate.net These synthetic AKGs are being explored for various potential applications. researchgate.net

Transformations at the Carbon-Carbon Double Bond (C9-C10)

The unsaturated C9-C10 double bond in ricinoleic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of valuable derivatives. These modifications include epoxidation and subsequent ring-opening reactions, olefin metathesis, and pyrolysis for the production of shorter-chain compounds.

The double bond in ricinoleic acid can be converted to an oxirane ring through epoxidation. This reaction is often carried out using peracids, which can be generated in situ from carboxylic acids and hydrogen peroxide. atlantis-press.comresearchgate.net For instance, the in-situ formation of performic acid from formic acid and hydrogen peroxide, with a sulfuric acid catalyst, is a common method. atlantis-press.com The epoxidation process effectively converts the unsaturation into a more reactive epoxy group. researchgate.net The success of the epoxidation can be monitored by the disappearance of the double bond's characteristic spectroscopic signals. researchgate.net

The resulting epoxide, often referred to as epoxidized castor oil (ECO) when the reaction is performed on the triglyceride, is a versatile intermediate. google.comrsc.org The oxirane ring is susceptible to ring-opening reactions by various nucleophiles, leading to the formation of diols and other functionalized derivatives. atlantis-press.comrsc.org Ring-opening can be acid-catalyzed; however, controlling the pH is crucial to prevent premature ring-opening during the epoxidation itself. google.com For example, the ring-opening of the epoxidized ricinoleic acid with water, catalyzed by an acid, proceeds through protonation of the oxirane oxygen, followed by nucleophilic attack of water to form a diol. atlantis-press.com This hydroxylation step significantly increases the hydroxyl content of the molecule. atlantis-press.com

Functionalized derivatives can be prepared through the ring-opening of epoxidized castor oil with various nucleophiles. rsc.org For example, reaction with methanol in the presence of an acid catalyst like Amberlyst 15 can yield ring-opened glyceryl ricinoleates. rsc.org The reactivity of the epoxide can be influenced by the molecular structure; for instance, the glyceryl moiety in epoxidized castor oil can hinder the ring-opening reaction compared to simpler fatty epoxides. rsc.org

Olefin metathesis is a powerful catalytic reaction for the transformation of the double bond in ricinoleic acid and its derivatives. d-nb.infoscielo.br This reaction involves the exchange of alkylidene groups between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and tungsten. d-nb.inforesearchgate.net

Self-metathesis of unsaturated fatty acids can produce long-chain dicarboxylic acids. uni-konstanz.de For example, the self-metathesis of undecenoic acid, a derivative of ricinoleic acid, followed by hydrogenation, yields 1,20-eicosanedioic acid. uni-konstanz.de

Cross-metathesis with terminal olefins, particularly ethylene (B1197577) (a process known as ethenolysis), is a valuable strategy for producing shorter-chain, terminally unsaturated compounds. scielo.brpsu.edu Ethenolysis of unsaturated fatty acid esters can generate ω-unsaturated esters, which are useful building blocks for various applications. scielo.br For example, the ethenolysis of methyl oleate (B1233923) produces methyl 9-decenoate and 1-decene. psu.edu Although ricinoleic acid itself contains a hydroxyl group that can deactivate some metathesis catalysts, its derivatives like undecenoic acid are excellent substrates. scielo.bruni-konstanz.de The use of an excess of the terminal olefin, such as ethylene, helps to drive the reaction towards the desired products and suppress self-metathesis. scielo.br

Pyrolysis, or thermal cracking in the absence of air, is a significant industrial process for the cleavage of ricinoleic acid into valuable shorter-chain compounds. matsen.de

One major application of pyrolysis is the production of undecylenic acid and heptaldehyde. matsen.depjsir.org This reaction is typically carried out at high temperatures, around 500 °C, and can be applied to methyl ricinoleate, the methyl ester of ricinoleic acid. pjsir.org Undecylenic acid is a key platform chemical used in the synthesis of polymers like Polyamide 11 and various other specialty chemicals. taylorandfrancis.comocl-journal.org

Another important cleavage reaction of ricinoleic acid is conducted under alkaline conditions, often referred to as caustic pyrolysis. This process yields sebacic acid and 2-octanol (B43104) (capryl alcohol). ocl-journal.orggoogle.com The reaction involves heating ricinoleic acid with a strong base, such as sodium hydroxide. google.com Sebacic acid is a C10 dicarboxylic acid used in the production of polyamides (e.g., nylon 6,10), plasticizers, and lubricants. ocl-journal.org

Polymerization and Oligomerization Chemistry of Ricinoleic Acid

The presence of both a carboxylic acid and a hydroxyl group on the same molecule makes ricinoleic acid an ideal monomer for condensation polymerization, leading to the formation of polyesters and oligomers.

High molecular weight poly(ricinoleic acid) (PRA) can be synthesized through the polycondensation of ricinoleic acid or its esters. researchgate.netrsc.org While melt polycondensation is a common method, solution polycondensation in ionic liquids (ILs) has emerged as a superior technique to achieve higher molecular weights. researchgate.netrsc.org

Ionic liquids, particularly hydrophobic ones like 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, serve as effective solvents for the polymerization of methyl ricinoleate (MR). researchgate.netrsc.org The use of ILs can lead to the synthesis of PRA with weight average molecular weights reaching up to 122 kDa. researchgate.netrsc.org The polymerization process is influenced by factors such as monomer concentration, temperature, reaction time, and the choice of catalyst. researchgate.net Lewis acids are often employed as catalysts for this reaction. researchgate.net The resulting PRA synthesized in ionic liquids retains the cis configuration of the double bond present in the original monomer. rsc.org This method offers a "green" approach to producing high-performance bio-based polymers from the non-edible castor oil feedstock. rsc.org

Oligomers of ricinoleic acid, also known as estolides, are valuable as biolubricants and pigment dispersants. beilstein-journals.orgjst.go.jpresearchgate.net These oligomers are formed through the intermolecular esterification of ricinoleic acid molecules.

Brønsted acidic ionic liquids have proven to be efficient and recyclable catalysts for the solvent-free production of oligomeric ricinoleic acid. beilstein-journals.orgbeilstein-journals.org A notable example is the ionic liquid 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate (B84403) ([HSO3-BDBU]H2PO4). beilstein-journals.org This catalyst promotes the esterification of ricinoleic acid under optimized conditions of temperature and vacuum. beilstein-journals.org For instance, a reaction at 190 °C can yield a product with an average oligomerization degree of 4. beilstein-journals.org The degree of oligomerization can be controlled by adjusting the reaction time, allowing for the synthesis of products with varying viscosities for different applications. beilstein-journals.org A key advantage of using this type of ionic liquid catalyst is the ease of separation from the product, as they are immiscible at room temperature, facilitating a more sustainable industrial process. beilstein-journals.org

Development of Bio-based Polyesters and Polyurethanes with Ricinoleic Acid Moieties

Ricinoleic acid, with its unique chemical structure featuring a hydroxyl group, a double bond, and a carboxylic acid function, serves as a versatile platform for the synthesis of a wide range of bio-based polymers. capes.gov.bracs.orgacs.org Its inherent functionalities allow for its use as a monomer in the production of polyesters and as a precursor for polyols in polyurethane synthesis, offering a renewable alternative to petroleum-based materials. ambujasolvex.comnih.gov

Bio-based Polyesters from Ricinoleic Acid

The presence of both a carboxylic acid and a hydroxyl group in the same molecule allows ricinoleic acid to undergo self-polycondensation to form poly(ricinoleic acid) (PRA). ceon.rs This process typically requires high temperatures and vacuum to remove the water byproduct and drive the reaction toward higher molecular weights. acs.org Researchers have explored various catalytic systems to enhance the polymerization process. For instance, diethylene glycol has been used as an initiator and titanium isopropoxide as a catalyst to control the molecular weight of the resulting polyricinoleic acid. ceon.rs The direct polycondensation of ricinoleic acid often results in polymers with relatively low glass transition temperatures (Tg), in the range of -75 to -81 °C, due to the presence of dangling side chains. ceon.rs

To tailor the properties of ricinoleic acid-based polyesters, copolymerization with other monomers is a common strategy. This approach allows for the incorporation of different structural units, leading to materials with a broad spectrum of thermal and mechanical properties. researchgate.net For example, copolyesters have been synthesized by reacting ricinoleic acid with vanillic acid and ethylene carbonate in a one-pot reaction. unitn.it This method yields fully bio-based aliphatic-aromatic polymers with tunable properties based on the monomer ratio. unitn.it

Another approach involves the derivatization of ricinoleic acid to create new monomers for polyester (B1180765) synthesis. Ricinoleic acid can be converted into diacid half-esters by reacting it with anhydrides like maleic or succinic anhydride. nih.gov These diacid monomers can then be polymerized via melt condensation to produce polyanhydrides with high molecular weights. nih.gov

The development of high-molecular-weight poly(ricinoleic acid) has also been achieved through direct solution polycondensation in hydrophobic ionic liquids, offering a "green solvent" alternative and leading to improved polymer performance. rsc.org

Interactive Data Table: Properties of Ricinoleic Acid-Based Polyesters

| Polymer System | Synthesis Method | Monomers | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Key Findings |

| Poly(ricinoleic acid) (PRA) | Polycondensation with initiator and catalyst | Ricinoleic acid, Diethylene glycol | Up to 6000 | -75 to -81 | Molecular weight can be controlled by the amount of initiator. ceon.rs |

| Ricinoleic acid-based Copolyesters | One-pot polymerization | Ricinoleic acid, Vanillic acid, Ethylene carbonate | Not specified | Tunable | Fully bio-based aliphatic-aromatic polymers with properties dependent on monomer ratio. unitn.it |

| Ricinoleic acid-based Polyanhydrides | Melt condensation | Ricinoleic acid maleate (B1232345) or succinate (B1194679) diacid half-esters | > 40,000 | Not specified | Resulted in film-forming polymers with good biocompatibility. nih.gov |

| High Molecular Weight PRA | Direct solution polycondensation | Methyl ricinoleate | Up to 122,000 (weight average) | Not specified | Use of hydrophobic ionic liquids significantly increases molecular weight. rsc.org |

Bio-based Polyurethanes from Ricinoleic Acid

Ricinoleic acid is a key renewable resource for the production of bio-based polyurethanes (PUs). ambujasolvex.com It can be used to synthesize polyols, which are then reacted with isocyanates to form the polyurethane structure. ontosight.ai The hydroxyl group on the ricinoleic acid chain allows it to act as a natural polyol. ambujasolvex.com

One common method involves the transesterification of methyl ricinoleate with a multifunctional alcohol like trimethylolpropane (B17298) to create polyols with varying molecular weights. researchgate.net These polyols can then be reacted with diisocyanates such as diphenylmethane (B89790) diisocyanate (MDI) to produce polyurethane elastomers. researchgate.net The properties of these elastomers, including their glass transition temperature and mechanical strength, are influenced by the molecular weight of the polyol and the presence of dangling chains from the ricinoleic acid structure. researchgate.net

A solvent-free and catalyst-free approach has been developed to synthesize linear castor oil-based polyurethanes. mdpi.com This method involves the aminolysis of castor oil with diamines to produce diol monomers, which are then polymerized with a diisocyanate. mdpi.com The resulting thermoplastic polyurethanes exhibit good thermal stability and water resistance. mdpi.com

The incorporation of ricinoleic acid-based polyols into polyurethane formulations can influence the final properties of the material. For example, thermoplastic elastomer polyurethanes (TPE-Us) prepared from poly(ricinoleic acid) diols exhibit microphase separation with two distinct glass transition temperatures, indicating the formation of soft and hard segments. ocl-journal.org The mechanical properties of these TPE-Us, such as tensile strength and elongation at break, can be tailored by adjusting the content of the soft segment derived from ricinoleic acid. ocl-journal.org

Interactive Data Table: Properties of Ricinoleic Acid-Based Polyurethanes

| Polyurethane System | Synthesis Method | Key Reactants | Initial Degradation Temperature (°C) | Water Absorption (%) | Key Findings |

| Linear Castor Oil-based PU (CPU) | Solvent-free and catalyst-free polymerization | Diol monomers from castor oil and diamines, Hexamethylene diisocyanate (HDI) | > 300 | < 2 | Green synthesis approach yields thermoplastic polyurethanes with good thermal stability and water resistance. researchgate.netmdpi.com |

| PU Elastomers from Ricinoleic Acid Polyols | Transesterification followed by reaction with diisocyanate | Methyl ricinoleate, Trimethylolpropane, Diphenylmethane diisocyanate (MDI) | > 235 | Not specified | Resulting elastomers have low glass transition temperatures and properties influenced by dangling chains. researchgate.netsemanticscholar.org |

| Thermoplastic Elastomer Polyurethanes (TPE-Us) | Reaction of poly(ricinoleic acid) diol with diisocyanate and chain extender | Poly(ricinoleic acid) diol, MDI, 1,4-butanediol | Not specified | Not specified | Display microphase separation and tunable mechanical properties based on soft segment content. ocl-journal.org |

Biocatalytic Transformations and Enzymatic Modifications of Ricinoleic Acid

Microbial Bioconversion of Castor Oil to Free Ricinoleic Acid

The initial and crucial step for the utilization of ricinoleic acid is its liberation from the triglyceride structure of castor oil. Microbial fermentation offers an effective and environmentally friendly approach to hydrolyze castor oil into free fatty acids, predominantly ricinoleic acid. Various microorganisms are capable of producing extracellular lipases that catalyze this bioconversion.

Lipase-Catalyzed Hydrolysis of Castor Oil and Esterification Reactions

The use of isolated lipases provides a more controlled method for both the hydrolysis of castor oil and the subsequent esterification of the liberated ricinoleic acid. This enzymatic approach avoids the harsh conditions of high-pressure steam splitting or chemical saponification. nih.govresearcher.life

Lipases from various sources have been successfully employed for the hydrolysis of castor oil. One of the most effective has been identified as Lipozyme TL IM, an immobilized lipase (B570770), which can achieve a conversion rate of 96.2 ± 1.5% under optimized conditions. nih.govresearcher.lifejst.go.jp Other lipases, such as those from oat seeds (Avena sativa L.), have also demonstrated high efficiency, yielding approximately 90% ricinoleic acid in an organic solvent system. researchgate.net The lipase from Candida rugosa has also been effectively used for the hydrolysis of castor oil. dntb.gov.ua

Beyond hydrolysis, lipases are excellent catalysts for esterification reactions to produce valuable ricinoleic acid esters. nih.gov These esters have diverse industrial applications. For example, lipase-mediated transesterification between castor oil and vanillyl alcohol has been used to synthesize ricinoleic acid vanillyl ester, a novel compound with both antioxidant and antibacterial properties. nih.gov Lipase-catalyzed esterification is also a key step in creating structured triacylglycerols containing ricinoleic acid and other fatty acids, such as 10-undecenoic acid. mdpi.com

| Enzyme/Catalyst | Reaction Type | Substrates | Product(s) | Conversion/Yield | Reference(s) |

| Aspergillus flavus BU22S | Microbial Hydrolysis | Castor Oil | Free Ricinoleic Acid | 46.77 g/kg of total oil | mdpi.com |

| Lipozyme TL IM | Lipase-Catalyzed Hydrolysis | Castor Oil | Free Ricinoleic Acid | 96.2 ± 1.5% | nih.govresearcher.lifejst.go.jp |

| Oat (Avena sativa L.) Lipase | Lipase-Catalyzed Hydrolysis | Castor Oil | Free Ricinoleic Acid | ~90% | researchgate.net |

| Immobilized Candida antarctica lipase (CAL) | Lipase-Catalyzed Esterification | Oligo-ricinoleic acid, 10-Undecenoic acid | Undecenoic acid-conjugated oligo-ricinoleic acid | ~30% | mdpi.com |

| Lipase | Transesterification | Castor Oil, Vanillyl Alcohol | Ricinoleic acid vanillyl ester | Not specified | nih.gov |

Chemoenzymatic Routes for Selective Functionalization

Combining the specificity of enzymes with the versatility of chemical reactions, chemoenzymatic routes offer powerful strategies for the selective functionalization of ricinoleic acid. This approach allows for targeted modifications at the molecule's different reactive sites—the carboxyl group, the hydroxyl group, and the double bond—to produce novel, high-value derivatives. nih.gov

A typical chemoenzymatic strategy involves an initial lipase-catalyzed reaction, such as esterification, to protect or modify the carboxyl group. mdpi.com Following the enzymatic step, chemical methods can be applied to transform the other functional groups. For instance, the hydroxyl group can be chemically modified, or the double bond can be subjected to reactions like epoxidation or hydrogenation. This combination of techniques allows for the synthesis of complex molecules that would be difficult to produce through purely chemical or enzymatic means alone. The mild nature of the enzymatic steps helps to avoid unwanted side reactions and preserve the integrity of the molecule's structure. mdpi.com This approach is valuable for creating specialized biopolymers and other functional materials from ricinoleic acid. nih.govresearchgate.net

Production of Conjugated Fatty Acids from Ricinoleic Acid as Substrate

Ricinoleic acid serves as an excellent and renewable substrate for the production of conjugated fatty acids, particularly conjugated linoleic acid (CLA). nih.gov CLAs are isomers of linoleic acid with reported health benefits, making their production a topic of significant interest.

The bioconversion of ricinoleic acid to CLA is typically carried out by whole-cell biocatalysts, particularly bacteria from the genera Lactobacillus, Propionibacterium, and Bifidobacterium, which possess the necessary enzymatic machinery. tandfonline.comnih.gov For example, washed cells of Lactobacillus plantarum can effectively convert free ricinoleic acid into a mixture of cis-9,trans-11 and trans-9,trans-11 CLA isomers. nih.gov